Vanillylglycol

Vue d'ensemble

Description

4-Hydroxy-3-méthoxyphénylglycol (HMPG) est un métabolite de la dégradation de la norépinéphrine dans le cerveau. Il est un indicateur de l'activité noradrénergique du système nerveux central et peut être utilisé pour la recherche sur la dépression, la schizophrénie chronique et autres troubles neurologiques .

Applications De Recherche Scientifique

Le HMPG a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme étalon en chromatographie liquide et en spectrométrie de masse pour l'analyse des métabolites des catécholamines.

Biologie : Sert de biomarqueur pour l'activité du système nerveux central et est utilisé dans des études liées aux troubles neurologiques.

Médecine : Utilisé dans le diagnostic et le suivi de maladies telles que la dépression et la schizophrénie.

Industrie : Employé dans le développement de nouvelles stratégies pour le contrôle et la prévention des dépendances aux drogues

Mécanisme d'action

Le HMPG exerce ses effets en agissant comme un métabolite de la dégradation de la norépinéphrine. C'est un indicateur de l'activité noradrénergique du système nerveux central, qui implique la régulation de l'humeur, de l'éveil et des réponses au stress. Les cibles moléculaires et les voies impliquées comprennent la monoamine oxydase et la catéchol-O-méthyltransférase .

Mécanisme D'action

Target of Action

Vanylglycol, also known as MHPG or MOPEG, is a O-methylated metabolite of normetanephrine . It is biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol . The primary target of Vanylglycol is the enzyme catechol O-methyltransferase . This enzyme plays a crucial role in the metabolic disorder called tyrosinemia in newborns .

Mode of Action

Vanylglycol interacts with its target, catechol O-methyltransferase, to influence the metabolic pathways

Biochemical Pathways

Vanylglycol is involved in the pentose and glucuronate interconversion pathways . These pathways are considered promising targets for disease treatment . Disruptions in these pathways can lead to the accumulation of phenylalanine, tyrosine, vanylglycol, and norepinephrine .

Pharmacokinetics

It is known that vanylglycol is found normally in urine, in plasma, and cerebrospinal fluid . Alcohol consumption increases the level of Vanylglycol in urine and CSF .

Result of Action

It is known that vanylglycol is involved in the metabolic disorder called tyrosinemia in newborns . It is also associated with several diseases such as multi-infarct dementia, epilepsy, hereditary spastic paraplegia, and schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vanylglycol. For example, alcohol consumption increases the level of Vanylglycol in urine and CSF . .

Analyse Biochimique

Biochemical Properties

Vanylglycol interacts with several enzymes and proteins. It can be biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol, catalyzed by the enzyme catechol O-methyltransferase . The nature of these interactions involves the transfer of a methyl group from S-adenosyl methionine to catechol .

Cellular Effects

Vanylglycol influences cell function by interfering with tyrosine metabolism . This interference affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Vanylglycol exerts its effects by disrupting the conversion of L-2-amino-4-methylene glutaric acid to citrate via pyruvate . This disruption can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Vanylglycol is involved in the tyrosine metabolism pathway . It interacts with enzymes such as catechol O-methyltransferase and affects metabolic flux and metabolite levels .

Méthodes De Préparation

Le HMPG peut être synthétisé par la dégradation de la norépinéphrine par l'action séquentielle de la monoamine oxydase et de la catéchol-O-méthyltransférase. Le composé est ensuite métabolisé en acide vanillylmandélique par l'alcool déshydrogénase . Les méthodes de production industrielle impliquent souvent l'utilisation de la chromatographie liquide couplée à la spectrométrie de masse en tandem pour la séparation et l'analyse du HMPG .

Analyse Des Réactions Chimiques

Le HMPG subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le HMPG peut être oxydé pour former de l'acide vanillylmandélique.

Réduction : Les réactions de réduction peuvent convertir le HMPG en ses composés précurseurs.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les groupes hydroxyle et méthoxy.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des solutions d'acétonitrile, de formiate d'ammonium et d'acide formique . Les principaux produits formés à partir de ces réactions comprennent l'acide vanillylmandélique et l'acide homovanillique .

Comparaison Avec Des Composés Similaires

Le HMPG est similaire à d'autres métabolites des catécholamines tels que l'acide vanillylmandélique et l'acide homovanillique. Il est unique en son rôle spécifique d'indicateur de l'activité noradrénergique du système nerveux central. Des composés similaires comprennent :

Acide vanillylmandélique : Un autre métabolite de la norépinéphrine et de l'épinéphrine.

Acide homovanillique : Un métabolite de la dopamine

Le HMPG se distingue par ses applications spécifiques en recherche neurologique et son rôle de biomarqueur de l'activité du système nerveux central.

Propriétés

IUPAC Name |

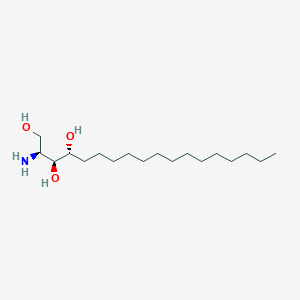

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862142 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-82-7 | |

| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-hydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is vanylglycol excretion affected by different medications and dietary interventions?

A1: Research suggests that vanylglycol excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter vanylglycol excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact vanylglycol levels:

Q2: What analytical techniques are used to detect and quantify vanylglycol in biological samples?

A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect vanylglycol in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to vanylglycol's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying vanylglycol in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

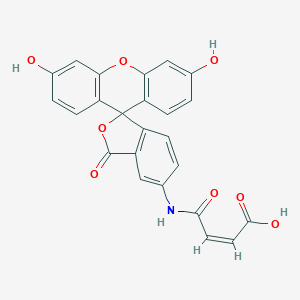

![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)

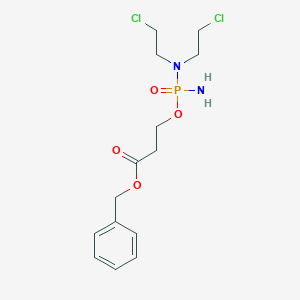

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)